4-Bromo-3-ethoxybenzaldehyde
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Overview
Description
4-Bromo-3-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and an ethoxy group at the third position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-ethoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-ethoxybenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Bromo-3-ethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 4-Bromo-3-ethoxybenzyl alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed Suzuki coupling using boronic acids and a base like potassium carbonate.
Major Products:
Oxidation: 4-Bromo-3-ethoxybenzoic acid.
Reduction: 4-Bromo-3-ethoxybenzyl alcohol.
Substitution: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
4-Bromo-3-ethoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates, often involves this compound.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethoxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms. The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the ethoxy group, making it less reactive in certain substitution reactions.
3-Bromo-4-ethoxybenzaldehyde: Isomer with the bromine and ethoxy groups swapped, leading to different reactivity and properties.
4-Ethoxybenzaldehyde: Lacks the bromine atom, resulting in different reactivity in electrophilic aromatic substitution reactions.
Uniqueness: 4-Bromo-3-ethoxybenzaldehyde’s unique combination of bromine and ethoxy substituents provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTABGHBTFXTCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742725 |
Source
|
Record name | 4-Bromo-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353962-25-0 |
Source
|
Record name | 4-Bromo-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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